molecular formula C15H16N4OS B2464514 2-Mercapto-3-(3-(5-methyl-1H-pyrazol-1-yl)propyl)quinazolin-4(3H)-one CAS No. 1003993-45-0

2-Mercapto-3-(3-(5-methyl-1H-pyrazol-1-yl)propyl)quinazolin-4(3H)-one

Cat. No.: B2464514
CAS No.: 1003993-45-0
M. Wt: 300.38
InChI Key: CJGMKPPPFWRJIG-UHFFFAOYSA-N
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Description

2-Mercapto-3-(3-(5-methyl-1H-pyrazol-1-yl)propyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a mercapto group and a pyrazolylpropyl side chain, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-3-(3-(5-methyl-1H-pyrazol-1-yl)propyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions.

    Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions using reagents like thiourea or mercaptoacetic acid.

    Attachment of the Pyrazolylpropyl Side Chain: The side chain can be attached through alkylation reactions, where the pyrazole ring is first synthesized and then linked to the quinazolinone core via a propyl spacer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Dihydroquinazolinones.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinones.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive quinazolinones.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinones are known to interact with enzymes, receptors, or nucleic acids, modulating their activity. The mercapto group may facilitate binding to metal ions or thiol-containing biomolecules, while the pyrazolylpropyl side chain could enhance specificity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoquinazolin-4(3H)-one: Lacks the pyrazolylpropyl side chain.

    3-(3-(5-methyl-1H-pyrazol-1-yl)propyl)quinazolin-4(3H)-one: Lacks the mercapto group.

    5-Methyl-1H-pyrazole: The pyrazole ring without the quinazolinone core.

Uniqueness

The combination of the quinazolinone core, mercapto group, and pyrazolylpropyl side chain in 2-Mercapto-3-(3-(5-methyl-1H-pyrazol-1-yl)propyl)quinazolin-4(3H)-one makes it unique. This structural complexity may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[3-(5-methylpyrazol-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-11-7-8-16-19(11)10-4-9-18-14(20)12-5-2-3-6-13(12)17-15(18)21/h2-3,5-8H,4,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGMKPPPFWRJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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